molecular formula C14H16O2 B6184568 rac-methyl (1R,1'R,2S,2'S)-2'-phenyl-[1,1'-bi(cyclopropane)]-2-carboxylate CAS No. 2624109-25-5

rac-methyl (1R,1'R,2S,2'S)-2'-phenyl-[1,1'-bi(cyclopropane)]-2-carboxylate

Cat. No.: B6184568
CAS No.: 2624109-25-5
M. Wt: 216.3
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Description

rac-methyl (1R,1’R,2S,2’S)-2’-phenyl-[1,1’-bi(cyclopropane)]-2-carboxylate is a complex organic compound characterized by its unique bicyclopropane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (1R,1’R,2S,2’S)-2’-phenyl-[1,1’-bi(cyclopropane)]-2-carboxylate typically involves the following steps:

    Formation of the bicyclopropane core: This can be achieved through a involving a suitable precursor and a carbene source.

    Introduction of the phenyl group: This step often involves a where a phenyl group is introduced to the bicyclopropane core.

    Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

rac-methyl (1R,1’R,2S,2’S)-2’-phenyl-[1,1’-bi(cyclopropane)]-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

rac-methyl (1R,1’R,2S,2’S)-2’-phenyl-[1,1’-bi(cyclopropane)]-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-methyl (1R,1’R,2S,2’S)-2’-phenyl-[1,1’-bi(cyclopropane)]-2-carboxylate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • rac-methyl (1R,2S)-2-aminocycloheptane-1-carboxylate hydrochloride
  • rac-methyl (1R,2S)-2-aminocyclohexane-1-carboxylate hydrochloride

Uniqueness

rac-methyl (1R,1’R,2S,2’S)-2’-phenyl-[1,1’-bi(cyclopropane)]-2-carboxylate is unique due to its bicyclopropane structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

2624109-25-5

Molecular Formula

C14H16O2

Molecular Weight

216.3

Purity

95

Origin of Product

United States

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